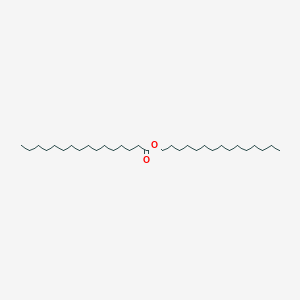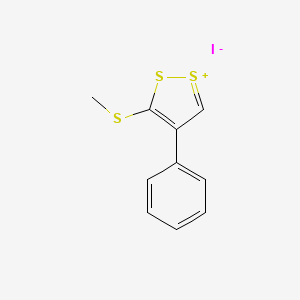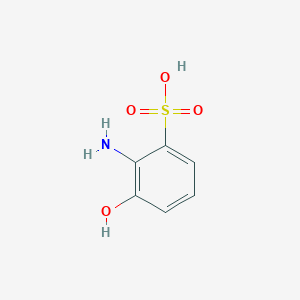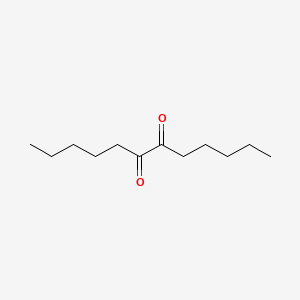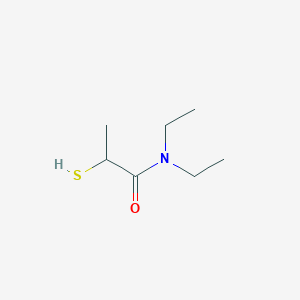![molecular formula C13H27NO3S2 B14717192 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane CAS No. 21209-02-9](/img/structure/B14717192.png)
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is a complex organic compound with the molecular formula C13H27NO3S2 and a molecular weight of 309.49 g/mol . It is also known by other names such as 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate and Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a methyl group and a butyl chain containing a sulfosulfanylethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Butyl Chain: The butyl chain is attached through nucleophilic substitution reactions.
Incorporation of the Sulfosulfanylethylamino Group: This group is introduced through a series of sulfonation and amination reactions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Catalysts and Reagents: Specific catalysts and reagents are employed to enhance the efficiency and yield of the reactions.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfosulfanylethylamino group to simpler amines.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the cyclohexane ring and butyl chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It influences biochemical pathways related to oxidation-reduction reactions and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(4-Methylcyclohexyl)butyl]aminoethanethiol sulfate
- Thiosulfuric acid (H2S2O3), S-[2-[[4-(4-methylcyclohexyl)butyl]amino]ethyl] ester
Uniqueness
1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
21209-02-9 |
|---|---|
Formule moléculaire |
C13H27NO3S2 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
1-methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane |
InChI |
InChI=1S/C13H27NO3S2/c1-12-5-7-13(8-6-12)4-2-3-9-14-10-11-18-19(15,16)17/h12-14H,2-11H2,1H3,(H,15,16,17) |
Clé InChI |
XMTCDKOULFTKTP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


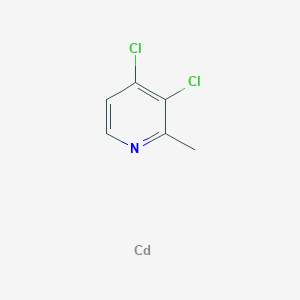
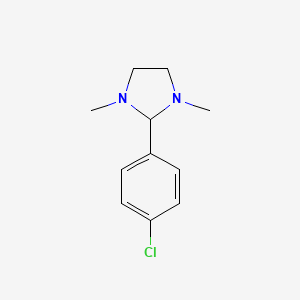
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
